3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate
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Overview
Description
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3,7-dimethyloct-6-enol with 3-(2-hydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it may modulate cholinergic neurotransmission by inhibiting acetylcholinesterase activity, thereby increasing the levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
- 3,7-dimethyloct-6-enal
- 3,7-dimethyloct-6-enyl acetate
- 2,3-epoxy-3,7-dimethyloct-6-enol
Uniqueness
Compared to similar compounds, 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its specific ester linkage and the presence of both aliphatic and aromatic components. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
439685-02-6 |
---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H26O3/c1-15(2)7-6-8-16(3)13-14-22-19(21)12-11-17-9-4-5-10-18(17)20/h4-5,7,9-12,16,20H,6,8,13-14H2,1-3H3 |
InChI Key |
JYRYXKYSLNEQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1O |
Origin of Product |
United States |
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